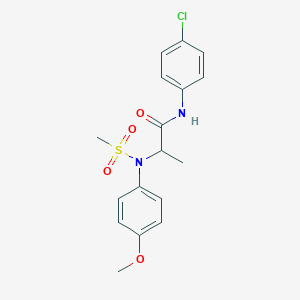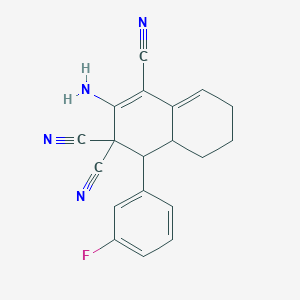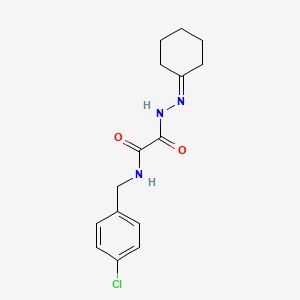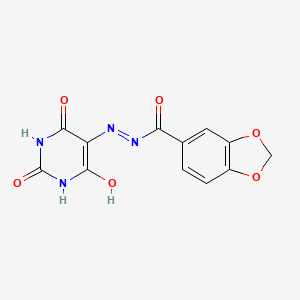
N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the family of Aurora kinase inhibitors, which target the Aurora kinases, a group of serine/threonine kinases involved in cell division and mitosis.
Wirkmechanismus
N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide selectively inhibits Aurora A kinase, a serine/threonine kinase involved in mitosis and cell division. Aurora A kinase plays a crucial role in spindle assembly and chromosome segregation during mitosis. This compound binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to mitotic defects and cell death. This compound has also been shown to inhibit the phosphorylation of histone H3, a marker of mitosis, indicating its potent inhibitory effect on Aurora A kinase.
Biochemical and physiological effects:
This compound has been shown to induce mitotic defects and cell death in cancer cells, leading to its potential therapeutic application in cancer treatment. This compound has also been shown to inhibit the growth of cancer cell lines and xenograft models in preclinical studies. This compound has demonstrated a favorable pharmacokinetic profile, with good oral bioavailability and plasma half-life, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for lab experiments, including its potent inhibitory effect on Aurora A kinase, its selectivity for Aurora A kinase over other kinases, and its favorable pharmacokinetic profile. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in further studies.
Zukünftige Richtungen
For N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide include the identification of biomarkers for patient selection, the development of combination therapies, and the evaluation of its potential in other diseases beyond cancer.
Synthesemethoden
The synthesis of N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with alanine methyl ester, followed by the reaction of the resulting product with 4-methoxyphenylboronic acid and 4-methylsulfonylphenylboronic acid. The final product is obtained through a coupling reaction between the two boronic acids and the intermediate product. The synthesis of this compound has been optimized to achieve high purity and yield.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora kinases play a crucial role in cell division and mitosis, and their overexpression has been linked to various types of cancer. This compound has been shown to selectively inhibit Aurora A kinase, which is overexpressed in many cancer cells, leading to mitotic defects and cell death. This compound has demonstrated promising results in preclinical studies, showing potent antitumor activity against a wide range of cancer cell lines and xenograft models.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12(17(21)19-14-6-4-13(18)5-7-14)20(25(3,22)23)15-8-10-16(24-2)11-9-15/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWWGECQRGJVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4975449.png)
![N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4975453.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
![2-[(4-ethyl-5-{1-[(2-methoxyphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4975492.png)
![methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4975508.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4975526.png)

![1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4975540.png)
![3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B4975547.png)
